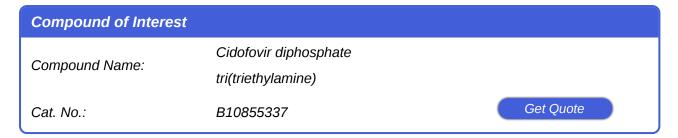


Technical Guide: Chemical Properties of Cidofovir Diphosphate Tri(triethylamine)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical and physical properties of **Cidofovir diphosphate tri(triethylamine)**. Cidofovir diphosphate is the active intracellular metabolite of the antiviral drug cidofovir. The tri(triethylamine) salt form is often utilized in research settings. This document summarizes available data on its chemical structure, physical properties, and biological activity. It also outlines general experimental protocols for the analysis of related compounds and describes the established mechanism of action of cidofovir diphosphate. Due to the limited availability of public data for this specific salt, this guide also highlights areas where information is currently unavailable.

Introduction

Cidofovir is a potent acyclic nucleoside phosphonate antiviral agent effective against a broad spectrum of DNA viruses.[1] Its clinical utility, however, is often associated with nephrotoxicity. [2] In vivo, cidofovir is converted by cellular enzymes to its active form, cidofovir diphosphate. [3] This active metabolite functions as a competitive inhibitor of viral DNA polymerases, leading to the termination of viral DNA chain elongation.[2][4] The tri(triethylamine) salt of cidofovir diphosphate is a form of this active metabolite used for research purposes, offering potential advantages in terms of solubility and handling in non-aqueous environments. This guide



focuses specifically on the chemical properties and available technical data for the tri(triethylamine) salt of cidofovir diphosphate.

Chemical and Physical Properties

Detailed experimental data for many of the physicochemical properties of **Cidofovir diphosphate tri(triethylamine)** are not readily available in the public domain. The following tables summarize the available information from commercial suppliers and related literature.

Table 1: General Chemical Properties

Property	Value	Source
Chemical Name	Diphosphoric acid, monoanhydride with [[(1S)-2- (4-amino-2-oxo-1(2H)- pyrimidinyl)-1-(hydroxy methyl)ethoxy]methyl]phospho nic acid (triethylamine)	MedChemExpress
Molecular Formula	C26H61N6O12P3	MedChemExpress
Molecular Weight	742.72 g/mol	MedChemExpress
Appearance	White to off-white solid	MedChemExpress
Storage Conditions	-20°C, sealed storage, away from moisture	MedChemExpress

Table 2: Physicochemical Data



Property	Value	Remarks
Melting Point	Data not available	
Boiling Point	Data not available	-
Solubility	Data not available	General literature suggests triethylammonium salts of nucleotides exhibit improved solubility in organic solvents compared to their free acid or metal salt forms.[5]
Stability	Data not available	Store at -20°C to ensure stability. General stability of cidofovir solutions has been studied, but specific data for the diphosphate tri(triethylamine) salt is lacking. [1]

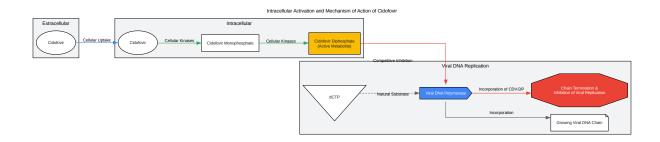
Biological Activity

Cidofovir diphosphate is the biologically active form of cidofovir. It acts as a selective inhibitor of viral DNA polymerases.[3] The diphosphate moiety mimics the natural substrate, deoxycytidine triphosphate (dCTP), and is incorporated into the growing viral DNA chain.[2] This incorporation leads to the termination of DNA chain elongation, thus inhibiting viral replication.[4] The affinity of cidofovir diphosphate for viral DNA polymerase is significantly higher than for human DNA polymerases, which accounts for its selective antiviral activity.[6]

Signaling and Experimental Workflow Diagrams Mechanism of Action of Cidofovir Diphosphate

The following diagram illustrates the intracellular conversion of cidofovir to its active diphosphate form and its subsequent mechanism of action in inhibiting viral DNA replication.





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Caption: Intracellular activation of Cidofovir and inhibition of viral DNA polymerase.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and analysis of **Cidofovir diphosphate tri(triethylamine)** are not widely published. The following sections provide generalized methodologies based on standard practices for analogous compounds.

Synthesis and Purification

A specific protocol for the synthesis of **Cidofovir diphosphate tri(triethylamine)** is not available in the reviewed literature. However, the general synthesis of nucleoside diphosphates often involves the phosphorylation of the corresponding nucleoside monophosphate. The triethylammonium salt can then be prepared by purification using an ion-exchange resin in the triethylammonium form or by titration with triethylamine.



A generalized procedure for the conversion of a nucleoside diphosphate to its triethylammonium salt is as follows:

- The nucleoside diphosphate, if in a different salt form (e.g., sodium salt), is dissolved in an aqueous solution.
- The solution is passed through a column of a strong cation-exchange resin (e.g., Dowex 50W-X8) that has been pre-equilibrated with a triethylammonium bicarbonate buffer.
- The fractions containing the nucleoside diphosphate are collected.
- The collected fractions are lyophilized to yield the triethylammonium salt of the nucleoside diphosphate.
- The final product should be characterized by NMR and mass spectrometry to confirm its identity and purity.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the purity assessment of **Cidofovir diphosphate tri(triethylamine)**.

- Column: A C18 stationary phase is commonly used for the separation of nucleotides.
- Mobile Phase: A gradient elution with a buffer such as triethylammonium bicarbonate or ammonium acetate and an organic modifier like acetonitrile is typically effective.
- Detection: UV detection at a wavelength corresponding to the absorbance maximum of the cytosine base (around 270-280 nm) is suitable.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode is well-suited for the analysis of phosphorylated nucleotides. The expected mass-to-charge ratio for the cidofovir diphosphate anion should be observed.



Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and ³¹P NMR spectroscopy are essential for the structural confirmation of **Cidofovir diphosphate tri(triethylamine)**.

- ¹H NMR: Will show signals corresponding to the protons of the cidofovir moiety and the ethyl groups of the triethylammonium counterions.
- ³¹P NMR: Will display signals characteristic of the diphosphate group.
- 13C NMR: Will provide information on the carbon skeleton of the molecule.

Conclusion

Cidofovir diphosphate tri(triethylamine) is a crucial research tool for studying the mechanism of action of cidofovir. While basic chemical information is available from commercial sources, a comprehensive public dataset of its physicochemical properties and detailed synthetic and analytical protocols is lacking. The information provided in this guide summarizes the current state of knowledge and offers generalized experimental approaches for its handling and analysis. Further research is warranted to fully characterize this important molecule and facilitate its broader use in antiviral drug development.

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